N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H14F6N2O and its molecular weight is 364.291. The purity is usually 95%.
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Scientific Research Applications
Antiarrhythmic Activity
Research on benzamides, similar in structure to N-(3-(1H-pyrrol-1-yl)propyl)-3,5-bis(trifluoromethyl)benzamide, has demonstrated their potential in the development of antiarrhythmic drugs. For example, Banitt et al. (1977) synthesized and evaluated benzamides with heterocyclic amide side chains for oral antiarrhythmic activity, identifying compounds with significant efficacy, such as flecainide acetate (E. H. Banitt, W. Bronn, W. Coyne, & J. R. Schmid, 1977).
Crystal Structure Analysis
The detailed study of crystal structures is crucial for understanding the molecular configurations of compounds like this compound. Gholivand et al. (2004) determined the crystal structure of a related N-benzoyl-N′,N″-bis(pyrrolidinyl)phosphoric triamide, providing insights into bond lengths and molecular aggregation (K. Gholivand, M. Pourayoubi, & Hossein Mostaanzadeh, 2004).
Antineoplastic Properties
The antineoplastic potential of benzamide derivatives is a significant area of research. Zhang et al. (2011) investigated the metabolism of a novel antineoplastic, Benzamide, N-[4-(2,4-dimethoxyphenyl)-4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl]-3,5-bis(trifluoromethyl)-(9Cl), revealing its unique pharmacologic property of accelerating bone-marrow cell formation (Hong Zhang, Quanhai Liu, Tingting Fan, Yu Fang, Ying Li, & Guoping Wang, 2011).
Polymer Synthesis
The synthesis and characterization of polymers incorporating benzamide structures have been explored for their unique properties. Bakthavachalam and Reddy (2013) reported on the synthesis of aluminum complexes of triaza ligands derived from N-(Dipp)benzamidine and their catalytic activity towards the polymerization of ε-caprolactone, showcasing the application of benzamide derivatives in materials science (K. Bakthavachalam & N. Reddy, 2013).
Mechanism of Action
Target of Action
Compounds with a similar pyrrole ring system have been known to exhibit a wide range of biological activities .
Mode of Action
It is known that the pyrrole ring system in similar compounds plays a key role in their biological activity .
Biochemical Pathways
Compounds with a similar pyrrole ring system have been known to affect a variety of biochemical pathways, leading to diverse biological activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Future Directions
Properties
IUPAC Name |
N-(3-pyrrol-1-ylpropyl)-3,5-bis(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O/c17-15(18,19)12-8-11(9-13(10-12)16(20,21)22)14(25)23-4-3-7-24-5-1-2-6-24/h1-2,5-6,8-10H,3-4,7H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXJXEICIMCCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.